Hydrazine, 1,2-diphenyl-1,2-dipropyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63378-84-7 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diphenyl-1,2-dipropylhydrazine |
InChI |
InChI=1S/C18H24N2/c1-3-15-19(17-11-7-5-8-12-17)20(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
KUCXAKLCGSRKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)N(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Electronic Spectroscopy for Electronic Structure and Transitions
The absence of retrievable data suggests that "Hydrazine, 1,2-diphenyl-1,2-dipropyl-" may be a novel compound, one that has not been synthesized, or one whose characterization has not been published in accessible scientific literature. Therefore, a scientifically accurate and detailed article focusing solely on this specific compound, as per the user's strict instructions, cannot be generated at this time.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugation.
For the target compound, Hydrazine (B178648), 1,2-diphenyl-1,2-dipropyl-, no experimental UV-Vis absorption spectra have been reported in the surveyed literature.
However, spectral data for the parent analogue, 1,2-diphenylhydrazine (B7769752) , is available. The National Institute of Standards and Technology (NIST) has compiled UV/Visible spectral data for this compound. nist.gov Generally, hydrazobenzene (B1673438) and its derivatives are known to be sensitive to oxidation, often converting to the more brightly colored azobenzene (B91143), which can complicate spectral analysis. cdc.govcdc.gov The electronic spectrum is influenced by the phenyl rings and the N-N bond. Substituted hydrazone derivatives, for example, show absorption maxima in the UV region, typically between 355-385 nm, attributed to π–π* transitions. researchgate.net
Emission Spectroscopy
Emission spectroscopy, including fluorescence and phosphorescence, measures the radiation emitted from a substance after it has absorbed energy. This technique provides insights into the excited state properties of a molecule.
There is no published data on the emission spectroscopic properties of Hydrazine, 1,2-diphenyl-1,2-dipropyl-.
Research into other complex hydrazine derivatives has explored their fluorescent properties. For instance, some tetrazine derivatives are noted for their intrinsic fluorescence, with emission wavelengths typically in the range of 520–570 nm. nih.gov Additionally, novel chemodosimeters based on tetra-aryl imidazole (B134444) structures have been designed to recognize hydrazine through a fluorescent "turn-on" mechanism, exhibiting bright red fluorescence at 610 nm. nih.gov These examples highlight the potential for fluorescence in functionalized hydrazine structures, though it is not a universally characteristic property.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
No experimental mass spectrum for Hydrazine, 1,2-diphenyl-1,2-dipropyl- is available.
The mass spectrum for the parent compound, 1,2-diphenylhydrazine , is well-documented. nist.gov The molecular ion (M+) peak confirms its molecular weight of approximately 184.24 g/mol . nist.govnist.gov The fragmentation of hydrazine derivatives upon electron ionization can be complex. chemguide.co.uk For nitrophenylhydrazines, fragmentation is influenced by "ortho effects," and for hydrazones, fragmentation of the ketone portion of the molecule is a key consideration. researchgate.net The N-N bond is a potential site for cleavage, leading to characteristic fragment ions. youtube.com
Below is a table of the primary ions observed in the electron ionization mass spectrum of 1,2-diphenylhydrazine.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |
| 184 | ~50 | [C₁₂H₁₂N₂]⁺ (Molecular Ion) |
| 93 | 100 | [C₆H₇N]⁺ (Aniline radical cation) |
| 92 | ~20 | [C₆H₆N]⁺ |
| 77 | ~35 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | ~15 | [C₅H₅]⁺ |
| 51 | ~15 | [C₄H₃]⁺ |
| Data sourced from the NIST Chemistry WebBook. nist.gov |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. libretexts.orgnih.gov It is highly specific for paramagnetic species and can provide detailed information about the electronic structure and environment of the unpaired electron. nih.gov
No ESR spectroscopic data exists for radical species derived from Hydrazine, 1,2-diphenyl-1,2-dipropyl-.
Tetra-substituted hydrazines can be oxidized to form stable radical cations. The stability of these radicals is often attributed to the delocalization of the unpaired electron over the substituent groups. ESR spectroscopy is the primary method for characterizing these radical cations. nps.edu The resulting spectrum's hyperfine splitting patterns can reveal the extent of the electron's interaction with magnetic nuclei (like ¹⁴N and ¹H), providing insight into the spin density distribution across the molecule. uoc.gr
X-ray Crystallography for Definitive Solid-State Structure Determination
The crystal structure of Hydrazine, 1,2-diphenyl-1,2-dipropyl- has not been reported.
The structures of several related hydrazine derivatives have been elucidated by X-ray crystallography. For example, the crystal structure of (E)-1-Benzylidene-2,2-diphenylhydrazine has been determined, revealing an E configuration about the C=N bond and dihedral angles between the phenyl rings of 81.00° and 88.34° in the two independent molecules within the asymmetric unit. researchgate.net Such studies are critical for understanding the steric and electronic effects of substituents on the hydrazine framework.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements within a compound. The results are compared against the theoretical values calculated from the compound's molecular formula to verify its purity and elemental composition.
No elemental analysis data has been published for Hydrazine, 1,2-diphenyl-1,2-dipropyl-.
For a hypothetical pure sample of Hydrazine, 1,2-diphenyl-1,2-dipropyl-, with the molecular formula C₁₈H₂₄N₂, the theoretical elemental composition would be as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 80.55% |
| Hydrogen | H | 1.008 | 9.01% |
| Nitrogen | N | 14.007 | 10.44% |
| Calculated based on a molecular weight of 268.40 g/mol . |
Morphological Characterization Techniques (e.g., Scanning Electron Microscopy for derivatives)
Morphological characterization techniques, such as Scanning Electron Microscopy (SEM), are used to investigate the surface topography and morphology of solid materials.
There are no morphological studies available for Hydrazine, 1,2-diphenyl-1,2-dipropyl- or its immediate derivatives.
In the broader context of hydrazine derivative research, SEM has been employed to characterize materials. For instance, a study on graphite-catalyzed electro-oxidation of hydrazine derivatives utilized SEM, among other techniques, to characterize modified nanosheets used as catalysts in the process. researchgate.net This demonstrates the application of such techniques in understanding the physical form of materials involved in the synthesis and application of hydrazine-based compounds.
Computational Chemistry and Theoretical Investigations of N,n Diphenyl N,n Dipropylhydrazine Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties of N,N'-diphenyl-N,N'-dipropylhydrazine with a favorable balance between computational cost and accuracy.
The first step in the theoretical characterization of N,N'-diphenyl-N,N'-dipropylhydrazine is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The conformational landscape of this molecule is expected to be complex due to the rotational freedom around the N-N, N-C(phenyl), and N-C(propyl) bonds.
Computational studies on similar N,N'-disubstituted hydrazines and related aromatic ureas have demonstrated the importance of identifying multiple stable conformers. rcsi.comresearchgate.netresearchgate.netpsu.edu For N,N'-diphenyl-N,N'-dipropylhydrazine, DFT calculations would be used to explore various possible conformers, such as those differing in the orientation of the phenyl and propyl groups. The relative energies of these conformers would be calculated to determine the most stable structures in the gas phase and in different solvents, often with the inclusion of a solvation model. rcsi.com The analysis of the conformational landscape is crucial as the molecular conformation can significantly influence the chemical and physical properties of the compound.
Illustrative Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (C-N-N-C) [°] | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180.0 | 0.00 |
| Gauche 1 | 60.0 | 1.50 |
| Gauche 2 | -60.0 | 1.50 |
| Syn | 0.0 | 5.00 |
Note: This table is a representative example of data that would be generated from DFT calculations and does not represent actual computed values for N,N'-diphenyl-N,N'-dipropylhydrazine.
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For N,N'-diphenyl-N,N'-dipropylhydrazine, theoretical vibrational and nuclear magnetic resonance (NMR) spectra are of particular interest.
The calculation of vibrational frequencies using DFT can aid in the assignment of bands in experimental infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, one can identify characteristic frequencies associated with specific functional groups, such as the N-N stretch, C-N stretches, and the vibrations of the phenyl and propyl groups.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netnih.gov The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov Comparing the calculated chemical shifts with experimental data can help in confirming the predominant conformation of the molecule in solution. rcsi.com
Illustrative Data Table for Predicted Vibrational Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |
|---|---|---|
| N-N Stretch | 950 | Medium |
| Phenyl C-H Stretch | 3050 | Strong |
| Propyl C-H Stretch | 2950 | Strong |
| C-N Stretch | 1200 | Medium |
Note: This table is a representative example of data that would be generated from DFT calculations and does not represent actual computed values for N,N'-diphenyl-N,N'-dipropylhydrazine.
The electronic structure of N,N'-diphenyl-N,N'-dipropylhydrazine can be analyzed through various quantum chemical parameters derived from DFT calculations. These parameters provide insights into the molecule's reactivity and kinetic stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.innih.gov
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. rasayanjournal.co.in A smaller gap generally suggests a more reactive molecule. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as:
Ionization Potential (I ≈ -E_HOMO) researchgate.net
Electron Affinity (A ≈ -E_LUMO) researchgate.net
Chemical Hardness (η = (I - A) / 2) researchgate.net
Electronegativity (χ = (I + A) / 2) researchgate.net
Electrophilicity Index (ω = χ² / 2η) rasayanjournal.co.in
These descriptors are valuable in predicting how the molecule will interact with other chemical species. researchgate.net For instance, the electrophilicity index measures the propensity of a species to accept electrons. rasayanjournal.co.in Local reactivity can be assessed through condensed Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net
Illustrative Data Table for Quantum Chemical Parameters:
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.50 |
| E_LUMO | -0.50 |
| HOMO-LUMO Gap | 5.00 |
| Ionization Potential | 5.50 |
| Electron Affinity | 0.50 |
| Chemical Hardness | 2.50 |
| Electronegativity | 3.00 |
| Electrophilicity Index | 1.80 |
Note: This table is a representative example of data that would be generated from DFT calculations and does not represent actual computed values for N,N'-diphenyl-N,N'-dipropylhydrazine.
Excited-State Mixed-Valence (ESMV) Phenomena in Hydrazine (B178648) Radical Cations
While the neutral N,N'-diphenyl-N,N'-dipropylhydrazine is a stable molecule, its one-electron oxidation product, the radical cation, exhibits fascinating electronic properties. Research on the closely related 1,2-diphenyl-1,2-diisopropyl hydrazine radical cation has revealed the presence of Excited-State Mixed-Valence (ESMV). nih.govacs.org In this phenomenon, the ground state has a symmetrical charge distribution, but an excited state involves charge transfer, leading to an asymmetric distribution of charge where the two phenyl groups have different formal oxidation states. nih.govacs.org
The electronic absorption spectrum of the 1,2-diphenyl-1,2-diisopropyl hydrazine radical cation shows distinct bands that are attributed to charge transfer from the phenyl groups to the hydrazine moiety. nih.govacs.org The modeling of these charge transfer processes is often accomplished using a neighboring orbital model. nih.govacs.orgfigshare.comnih.gov This model helps in understanding the electronic coupling between the chromophores (the phenyl rings) and the charge-bearing unit (the hydrazine bridge).
The coupling between the two equivalent phenyl groups in the excited state splits the absorption band into two components. figshare.comnih.gov The magnitude of this splitting is related to the electronic coupling parameter, which quantifies the interaction between the charge transfer states. Theoretical models are used to calculate this coupling and to interpret the intensities and positions of the observed absorption bands. nih.govacs.org
A notable feature of the electronic absorption spectra of these hydrazine radical cations is the presence of resolved vibronic fine structure. nih.govacs.org This fine structure arises from the coupling of the electronic transition with vibrational modes of the molecule. The theoretical interpretation of this vibronic structure provides detailed information about the geometry changes that occur upon electronic excitation.
Resonance Raman spectroscopy is a powerful experimental technique used to identify the specific vibrational modes that are coupled to the electronic transition. nih.govacs.org The frequencies of the enhanced modes observed in the resonance Raman spectra, along with the time-dependent theory of spectroscopy, are used to simulate the absorption bands and their vibronic structure. nih.govacs.org This analysis allows for the determination of excited-state distortions and provides a comprehensive understanding of the origins of the vibronic fine structure. nih.govacs.org The relationship between the vibronic structure and the neighboring orbital model for electronic coupling has also been a subject of these theoretical investigations. nih.govacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape, dynamic behavior, and intermolecular interactions of complex molecules like N,N'-Diphenyl-N,N'-dipropylhydrazine. These simulations model the movement of atoms and molecules over time, providing insights into how the compound might behave in various environments.
Dynamic Behavior and Conformational Analysis:
Intermolecular Interactions:
MD simulations are particularly adept at characterizing the non-covalent interactions that govern how molecules interact with each other and with their environment. For N,N'-Diphenyl-N,N'-dipropylhydrazine, key interactions would include:
Van der Waals Forces: These are the primary forces governing the interaction between the nonpolar propyl chains and the phenyl rings.
π-π Stacking: The aromatic phenyl rings can interact with each other through stacking, influencing the aggregation and bulk properties of the compound.
Hydrogen Bonding: Although the nitrogen atoms are fully substituted, the possibility of weak C-H···N or C-H···π interactions could be explored through MD. In studies of other complex organic molecules, such as N-alkylated phenytoin (B1677684) derivatives, Hirshfeld surface analysis combined with MD simulations has shown that hydrogen-hydrogen interactions can predominate in the crystal arrangement. nih.gov
In a biological or solution-phase context, MD simulations can model the interactions with solvent molecules or protein binding sites. For example, simulations of hydrazide hydrazone derivatives have been used to understand their binding modes within the active sites of proteins, identifying key hydrogen bond and hydrophobic interactions that contribute to binding affinity. mdpi.com Similar approaches could predict how N,N'-Diphenyl-N,N'-dipropylhydrazine might interact with other molecules, which is critical for applications in materials science or medicinal chemistry.
| Interaction Type | Potential Contribution in N,N'-Diphenyl-N,N'-dipropylhydrazine Systems | Analogous System Finding |
| Van der Waals Interactions | Dominant force due to alkyl chains and overall molecular surface area. | In N-alkylated 5,5-diphenylhydantoin derivatives, these interactions, along with electrostatics, were found to be significant contributors to the total binding free energy in protein-ligand complexes. nih.gov |
| π-π Stacking | Phenyl groups can induce self-assembly or interactions with other aromatic systems. | Aromatic amino acids are known to adsorb onto graphene through π-π* interactions, a principle that applies to the phenyl groups in the target molecule. |
| Electrostatic Interactions | The polarized N-N bond and the electron distribution in the phenyl rings contribute to the electrostatic potential. | In protein-ligand binding studies of hydrazones, specific electrostatic interactions with charged residues like glutamate (B1630785) were identified. mdpi.com |
| Solvent Interactions | Determines solubility and the orientation of the molecule at interfaces. | MD simulations of diphenylalanine dipeptides in aqueous solution reveal how solvent interactions drive the self-assembly process. |
Quantum Chemical Mechanistic Studies of Reactions Involving Hydrazines
Quantum chemical methods, such as Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions at the electronic level. These calculations can determine the structures of reactants, products, and transition states, as well as the activation energies that govern reaction rates.
Reaction Pathways and Transition States:
For N,N'-disubstituted hydrazines, several reaction types are of interest, including oxidation, rearrangement, and bond-forming reactions. Quantum chemical studies on related systems have provided detailed mechanistic insights. For instance, investigations into the photoredox-catalyzed alkylation involving N,N'-diaryldihydrophenazines have used DFT to understand the stability of radical cations formed during single-electron-transfer events, a key step in the catalytic cycle. mdpi.com
For N,N'-Diphenyl-N,N'-dipropylhydrazine, quantum chemical studies could explore:
Oxidation Mechanisms: Hydrazines are well-known reducing agents. DFT calculations could model the process of electron abstraction from the nitrogen lone pairs, predicting the structure and stability of the resulting radical cation and subsequent reaction pathways.
N-N Bond Cleavage: The strength of the N-N bond is critical to the stability of hydrazine derivatives. Quantum chemical calculations can determine the bond dissociation energy and investigate thermal or photochemical pathways leading to its cleavage.
Reactions with Electrophiles/Nucleophiles: The nitrogen atoms, despite being sterically hindered by the bulky substituents, possess lone pairs of electrons and are nucleophilic centers. Conversely, the aromatic rings can be sites for electrophilic attack. Mechanistic studies could map the potential energy surfaces for such reactions, identifying the most favorable pathways.
Electronic Structure and Reactivity Descriptors:
Quantum chemical calculations provide valuable information about the electronic properties of a molecule, which are directly related to its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For a hydrazine derivative, the HOMO is typically localized on the nitrogen lone pairs, indicating their nucleophilic character. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For N,N'-Diphenyl-N,N'-dipropylhydrazine, the MEP would likely show negative potential around the nitrogen atoms and positive potential on the hydrogens of the propyl groups.
Computational studies on substituted tetrazines, for example, have shown that reactivity in bioorthogonal reactions can be correlated with FMO energies and that these calculations can explain the influence of substituents on reaction rates. nih.gov A similar approach for N,N'-Diphenyl-N,N'-dipropylhydrazine would provide a theoretical basis for predicting its behavior in various chemical transformations.
| Computational Method | Information Gained for Hydrazine Systems | Example from Analogous Systems |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, reaction energetics. | Used to investigate the formation mechanisms of N-Nitrosodimethylamine from substituted hydrazines during ozonation. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, prediction of UV-Vis absorption spectra. | Employed in studies of N,N'-diaryldihydrophenazines to understand their photophysical properties relevant to photoredox catalysis. mdpi.com |
| Frontier Molecular Orbital (FMO) Analysis | Identification of nucleophilic/electrophilic sites, prediction of reactivity. | The reactivity of substituted aryltetrazines was shown to be mainly FMO controlled and predictable based on Hammett parameters. nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and prediction of sites for non-covalent interactions. | Commonly used to rationalize intermolecular interactions in crystal structures and protein-ligand binding. |
Mechanistic Studies and Reactivity Patterns of N,n Diphenyl N,n Dipropylhydrazine
Investigation of Oxidation Pathways and Products
The oxidation of tetra-substituted hydrazines can proceed through various pathways, often involving the formation of radical cations. In the case of tetraalkylhydrazines, electrochemical oxidation has been shown to be significantly affected by the geometry of the hydrazine (B178648) and the resulting radical cation. The stability and subsequent reaction pathways of these radical cations are influenced by the nature of the substituents on the nitrogen atoms.
For N,N'-diphenyl-N,N'-dipropylhydrazine, oxidation would likely initiate with the removal of an electron from one of the nitrogen atoms to form a radical cation. The stability of this radical cation would be influenced by the electronic effects of the phenyl groups and the steric bulk of the propyl groups.
Plausible Oxidation Products:
| Oxidizing Agent | Potential Products | Reaction Conditions |
| Strong Oxidants (e.g., KMnO4, H2O2) | N-nitrosodiphenylamine, N-nitrosodipropylamine, cleavage products | Varies |
| Electrochemical Oxidation | Radical cations, dications, subsequent reaction products | Applied potential |
| Photochemical Oxidation | Cleavage to secondary amines (diphenylamine, dipropylamine) | Visible light, photosensitizer |
This table is illustrative and based on general principles of hydrazine chemistry, as specific data for N,N'-diphenyl-N,N'-dipropylhydrazine is not available.
Analysis of Degradation Mechanisms under Varying Chemical Conditions
The degradation of N,N'-diphenyl-N,N'-dipropylhydrazine is expected to be highly dependent on the chemical environment, particularly the pH.
Acidic Conditions: In the presence of strong acids, hydrazines can undergo protonation. For N,N'-diphenyl-N,N'-dipropylhydrazine, protonation would likely occur on one of the nitrogen atoms. While the parent compound, 1,2-diphenylhydrazine (B7769752), is known to undergo the benzidine (B372746) rearrangement in acidic conditions, the presence of the N-propyl groups in N,N'-diphenyl-N,N'-dipropylhydrazine would prevent this specific rearrangement. However, acid-catalyzed hydrolysis or cleavage of the N-N or N-C bonds could occur, particularly at elevated temperatures.
Basic Conditions: In alkaline media, hydrazines are generally more stable towards rearrangement reactions. Degradation, if it occurs, might be initiated by deprotonation of any alpha-C-H bonds on the propyl groups, although this is generally not a favored pathway. Oxidation under basic conditions could lead to the formation of azo compounds if N-H bonds were present, but this is not the case for a tetra-substituted hydrazine.
Neutral Conditions: In neutral aqueous solutions, the degradation is likely to be slow. However, factors such as the presence of dissolved oxygen or metal ions could catalyze oxidative degradation pathways.
Thermal Decomposition Pathways and Kinetics
The thermal stability of hydrazines is a critical aspect of their chemistry. The decomposition of hydrazine and its derivatives often involves the cleavage of the weak N-N bond, which has a bond dissociation energy of approximately 60 kcal/mol. For N,N'-diphenyl-N,N'-dipropylhydrazine, the thermal decomposition would likely initiate with the homolytic cleavage of the N-N bond to form two aminyl radicals: the N-phenyl-N-propylaminyl radical.
N(C6H5)(C3H7) - N(C6H5)(C3H7) → 2 •N(C6H5)(C3H7)
These radicals can then undergo a variety of subsequent reactions, including:
Hydrogen abstraction: From solvent molecules or other hydrazine molecules.
Dimerization: To form new C-C or C-N bonds.
Disproportionation: To form an amine and an imine.
The kinetics of the thermal decomposition would be influenced by the stability of the resulting aminyl radicals. The phenyl groups can stabilize the radical through resonance, which might lower the activation energy for the N-N bond cleavage compared to tetraalkylhydrazines.
Hypothetical Kinetic Parameters for N-N Bond Cleavage:
| Parameter | Estimated Value Range | Influencing Factors |
| Activation Energy (Ea) | 40 - 60 kcal/mol | N-N bond strength, steric strain |
| Pre-exponential Factor (A) | 10^13 - 10^16 s^-1 | Transition state entropy |
| Decomposition Temperature | > 200 °C | Heating rate, pressure |
Note: These are estimated values based on related compounds, as specific kinetic data for the thermal decomposition of N,N'-diphenyl-N,N'-dipropylhydrazine is not available.
Kinetics and Mechanism of Hydrogen Abstraction Reactions
The N-H protons of hydrazines are typically susceptible to abstraction by radicals. However, N,N'-diphenyl-N,N'-dipropylhydrazine lacks N-H protons. Therefore, hydrogen abstraction reactions would have to occur from the C-H bonds of the propyl groups. The benzylic-like alpha-protons on the propyl groups are the most likely sites for hydrogen abstraction due to the potential for resonance stabilization of the resulting carbon-centered radical by the adjacent nitrogen atom.
The rate of hydrogen abstraction would depend on the nature of the abstracting radical. Highly reactive radicals, such as hydroxyl or halogen radicals, would abstract a hydrogen atom more readily than more stable radicals. The kinetics of such reactions are typically studied using techniques like flash photolysis or competitive kinetic methods.
Complexation Behavior and Ligand-Binding Dynamics
Hydrazines can act as ligands in coordination complexes with metal ions. The nitrogen atoms possess lone pairs of electrons that can donate to a metal center. However, the bulky phenyl and propyl groups in N,N'-diphenyl-N,N'-dipropylhydrazine would create significant steric hindrance around the nitrogen atoms, making it a poor ligand for metal complexation.
Studies on sterically hindered Fe(II) thiolate dimers have shown no reaction with tetrasubstituted 1,2-dimethyl-1,2-diphenylhydrazine, suggesting that the steric bulk prevents effective coordination. It is likely that N,N'-diphenyl-N,N'-dipropylhydrazine would exhibit similar behavior and would not readily form stable complexes with most metal ions under standard conditions. For coordination to occur, the metal center would need to be highly accessible and have a strong affinity for nitrogen donors.
Solvent Effects on Reaction Rates and Selectivity
The solvent can play a crucial role in the reaction rates and selectivity of reactions involving N,N'-diphenyl-N,N'-dipropylhydrazine.
Polarity: For reactions that involve the formation of charged intermediates, such as radical cations in oxidation reactions, polar solvents would be expected to stabilize these intermediates and thus increase the reaction rate. Conversely, for reactions that proceed through nonpolar transition states, a change in solvent polarity may have a smaller effect.
Viscosity: The viscosity of the solvent can affect the diffusion-controlled rates of radical recombination or other bimolecular reactions that may occur following the initial decomposition or oxidation steps.
Differentiation of Radical Chain and Non-Chain Reaction Mechanisms
Distinguishing between radical chain and non-chain mechanisms is fundamental to understanding the reactivity of N,N'-diphenyl-N,N'-dipropylhydrazine.
Radical Chain Mechanism: A radical chain reaction would involve initiation, propagation, and termination steps. The initial formation of an aminyl radical through thermal or photochemical cleavage of the N-N bond could initiate a chain process. For example, the aminyl radical could abstract a hydrogen from a substrate, generating a new radical that then propagates the chain. The presence of radical initiators or inhibitors would significantly affect the reaction rate, which is a key indicator of a radical chain mechanism.
Non-Chain Mechanism: A non-chain radical reaction would involve the formation of radicals that then react in a non-propagating manner, for instance, by dimerization or disproportionation. Many reactions of hydrazines, such as simple thermal decomposition to stable products, may follow a non-chain radical pathway.
Ionic Mechanisms: In addition to radical pathways, reactions under certain conditions (e.g., in the presence of strong acids or bases) could proceed through ionic intermediates. For example, acid-catalyzed cleavage might involve protonated species rather than radicals.
Experimental techniques such as electron spin resonance (ESR) spectroscopy can be used to detect the presence of radical intermediates, providing direct evidence for radical involvement. Kinetic studies, including the effect of initiators and inhibitors, are also crucial for elucidating the reaction mechanism.
Conformational Isomerization Mechanisms (e.g., E/Z Isomerization)
The conformational dynamics of N,N'-diphenyl-N,N'-dipropylhydrazine, a tetra-substituted hydrazine, are primarily governed by rotation around the central nitrogen-nitrogen (N-N) single bond and inversion at the nitrogen centers. These processes give rise to various conformational isomers, including E/Z isomers (also referred to as syn/anti isomers). The interconversion between these isomers is a key aspect of the molecule's reactivity and stereochemistry. The mechanisms of these isomerizations are influenced by a combination of steric and electronic factors imposed by the phenyl and propyl substituents.
In principle, E/Z isomerization in substituted hydrazines can occur through several pathways:
Rotation about the N-N bond: This is the most common pathway for interconversion of conformers that differ by the dihedral angle around the N-N bond. The energy barrier for this rotation is influenced by the steric bulk of the substituents and electronic effects such as hyperconjugation. For N,N'-diphenyl-N,N'-dipropylhydrazine, the bulky phenyl and propyl groups are expected to create significant steric hindrance, leading to a substantial rotational barrier.
Nitrogen inversion: Pyramidal inversion at one or both nitrogen atoms can also lead to the interconversion of isomers. The transition state for this process involves a planar arrangement of the bonds to the inverting nitrogen atom. The energy barrier for nitrogen inversion is influenced by the nature of the substituents. Electronegative substituents or those that can engage in p-π conjugation, such as the phenyl groups in the target molecule, can affect the inversion barrier.
A combination of rotation and inversion: In many cases, the lowest energy pathway for isomerization involves a combination of rotation around the N-N bond and inversion at the nitrogen centers.
Detailed Research Findings
Studies on the rotational barriers in hydrazine and its derivatives have shown that both steric and electronic effects play a crucial role. nih.gov In the case of N,N'-diphenyl-N,N'-dipropylhydrazine, the steric repulsion between the four bulky substituents (two phenyl and two propyl groups) would be a dominant factor in determining the rotational energy barrier. The presence of these groups is expected to destabilize the planar transition states required for rotation, thereby increasing the energy barrier to isomerization.
Furthermore, electronic effects, such as the delocalization of the nitrogen lone pairs into the phenyl rings (p-π conjugation), can influence the geometry and rotational barrier. This conjugation can lead to a partial double bond character in the N-phenyl bonds, which in turn can affect the rotational dynamics around the N-N bond.
Computational studies on atropisomeric hydrazides, which are structurally related to tetra-substituted hydrazines, have highlighted the importance of both steric hindrance and the electronic nature of the substituents in creating stable rotational isomers. mdpi.com For N,N'-diphenyl-N,N'-dipropylhydrazine, the combination of bulky alkyl (propyl) and aryl (phenyl) groups attached to the nitrogen atoms suggests that it may also exhibit high rotational barriers, potentially leading to the existence of stable atropisomers at room temperature.
The table below presents hypothetical energy barriers for the conformational isomerization of N,N'-diphenyl-N,N'-dipropylhydrazine, based on typical values observed for similarly substituted hydrazines and hydrazides. These values are illustrative and serve to highlight the expected energetic landscape of the isomerization processes.
| Isomerization Process | Proposed Mechanism | Illustrative Activation Energy (kcal/mol) | Key Influencing Factors |
| E-to-Z Isomerization | Rotation around the N-N bond | 15 - 25 | Steric hindrance between phenyl and propyl groups |
| Nitrogen Inversion | Pyramidal inversion at one N atom | 10 - 20 | Electronic effects of phenyl groups, p-π conjugation |
| Combined Rotation-Inversion | Concerted motion | > 25 | High steric congestion, potential for atropisomerism |
Synthesis and Chemical Transformations of N,n Diphenyl N,n Dipropylhydrazine Derivatives
Design and Synthesis of Functionalized N,N'-Diphenyl-N,N'-dipropylhydrazine Derivatives
The synthesis of N,N'-diphenyl-N,N'-dipropylhydrazine derivatives can be approached through several synthetic strategies, primarily involving the formation of the core hydrazine (B178648) structure followed by or preceded by functionalization. A common precursor for such compounds is 1,2-diphenylhydrazine (B7769752) (hydrazobenzene).
One potential synthetic route involves the direct N-alkylation of 1,2-diphenylhydrazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. This reaction would typically be carried out in the presence of a base to deprotonate the nitrogen atoms, thereby increasing their nucleophilicity. The choice of base and solvent is crucial to control the degree of alkylation and minimize side reactions. A strong base, such as sodium hydride or an organolithium reagent, would be required to achieve dialkylation.
The introduction of functional groups onto the phenyl rings can be achieved either by starting with appropriately substituted anilines to form a substituted 1,2-diphenylhydrazine precursor or by direct functionalization of the N,N'-diphenyl-N,N'-dipropylhydrazine molecule. Functional groups such as halogens, nitro groups, or alkyl chains can be introduced to modulate the electronic and steric properties of the resulting derivatives.
Another synthetic strategy involves the reduction of the corresponding azobenzene (B91143) derivative. Symmetrically substituted N,N'-diarylhydrazines can be synthesized by the reduction of azobenzenes using reagents like sodium dithionite (B78146). organic-chemistry.org This method could be adapted for the synthesis of the core 1,2-diphenylhydrazine structure, which can then be dipropylated.
| Starting Material | Reagent | Product | Reaction Type |
| 1,2-Diphenylhydrazine | 1-Bromopropane, Base | N,N'-Diphenyl-N,N'-dipropylhydrazine | N-Alkylation |
| Substituted Aniline | (Various) | Substituted 1,2-Diphenylhydrazine | Precursor Synthesis |
| Azobenzene | Sodium Dithionite | 1,2-Diphenylhydrazine | Reduction |
Formation and Reactivity of Hydrazone and Schiff Base Derivatives
Hydrazine derivatives are well-known to react with aldehydes and ketones to form hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N-N). libretexts.org While N,N'-diphenyl-N,N'-dipropylhydrazine itself lacks the N-H protons necessary for the typical condensation reaction to form a stable hydrazone, its functionalized derivatives, particularly those with reactive sites on the phenyl rings, can undergo various reactions.
However, if we consider a related precursor, such as a mono-N-alkylated or mono-N-arylated hydrazine, the remaining N-H group can readily react with carbonyl compounds. For instance, a hypothetical N-phenyl-N-propylhydrazine could react with an aldehyde or ketone to form the corresponding hydrazone. This reaction is typically catalyzed by a small amount of acid.
The reactivity of these hydrazones is of significant interest. The C=N bond can be involved in various cycloaddition reactions, and the nitrogen atoms can act as nucleophiles. The stability of hydrazones can vary, with those derived from aldehydes being somewhat less stable than those from ketones. thermofisher.com
Schiff bases are structurally similar to hydrazones, characterized by a carbon-nitrogen double bond, but are typically formed from the reaction of a primary amine with an aldehyde or ketone. While N,N'-diphenyl-N,N'-dipropylhydrazine is a secondary amine derivative and would not directly form a Schiff base in the traditional sense, its derivatives bearing primary amino groups on the phenyl rings could readily undergo such reactions.
| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |
| N-phenyl-N-propylhydrazine (hypothetical) | Aldehyde/Ketone | Hydrazone | >C=N-N< |
| Amino-functionalized N,N'-diphenyl-N,N'-dipropylhydrazine | Aldehyde/Ketone | Schiff Base | >C=N- |
Synthesis of Hydrazine-Derived Heterocyclic Systems (e.g., Triazoles, Pyrazoles)
Hydrazine derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Pyrazoles and triazoles are two prominent examples that can be synthesized from hydrazine-based starting materials.
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, reacting a substituted phenylhydrazine (B124118) with a β-diketone under acidic or basic conditions can lead to the formation of a pyrazole (B372694) ring. orientjchem.org While N,N'-diphenyl-N,N'-dipropylhydrazine itself is fully substituted at the nitrogen atoms, a precursor like phenylhydrazine, which could be used in the synthesis of the target molecule, is a key building block for pyrazoles.
Triazoles are five-membered rings with three nitrogen atoms. There are two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. The synthesis of 1,2,4-triazoles can be achieved from hydrazones through oxidative cyclization reactions with nitriles or other nitrogen sources. rsc.orgfrontiersin.org For example, the reaction of a hydrazone with a nitrile in the presence of an oxidizing agent can lead to the formation of a multi-substituted 1,2,4-triazole. rsc.org Another approach involves the reaction of hydrazides with various reagents.
The synthesis of these heterocyclic systems from derivatives of N,N'-diphenyl-N,N'-dipropylhydrazine would likely involve precursor molecules that contain a reactive hydrazine or hydrazone moiety.
| Heterocycle | Typical Precursors | Key Reaction Type |
| Pyrazole | Hydrazine derivative, 1,3-Dicarbonyl compound | Condensation/Cyclization |
| 1,2,4-Triazole | Hydrazone, Nitrile | Oxidative Cycloaddition |
| 1,2,3-Triazole | Hydrazine, Aroyl-containing pyrano[2,3-d]isoxazolone | Boulton–Katritzky rearrangement |
Coordination Chemistry of N,N'-Diphenyl-N,N'-dipropylhydrazine Ligands and Their Metal Complexes
The nitrogen atoms in hydrazine derivatives possess lone pairs of electrons, making them potential ligands for coordination to metal ions. The coordination chemistry of hydrazine and its derivatives is rich and varied, with ligands capable of acting as monodentate, bidentate, or bridging ligands.
N,N'-diphenyl-N,N'-dipropylhydrazine, with its two nitrogen atoms, has the potential to act as a bidentate ligand, forming a chelate ring with a metal center. The steric bulk of the phenyl and propyl groups would significantly influence the coordination geometry and the stability of the resulting metal complexes. The electronic properties of the phenyl groups, which can be modified with electron-donating or electron-withdrawing substituents, would also affect the donor ability of the nitrogen atoms and the properties of the metal complexes.
The synthesis of such metal complexes would typically involve reacting the hydrazine derivative with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would involve techniques such as X-ray crystallography, infrared and UV-visible spectroscopy, and magnetic susceptibility measurements.
The coordination of hydrazine derivatives to transition metals can lead to complexes with interesting catalytic, magnetic, and electronic properties. researchgate.net For example, rhodium porphyrin complexes have been shown to coordinate with hydrazines.
| Ligand | Potential Coordination Mode | Metal Ion Examples | Potential Applications |
| N,N'-Diphenyl-N,N'-dipropylhydrazine | Bidentate (Chelating) | Co(II), Ni(II), Cu(II), Pd(II) | Catalysis, Materials Science |
| Functionalized Derivatives | Varies with functional groups | Rh(III), Ru(II) | Catalysis, Supramolecular Chemistry |
Strategies for Directed Chemical Modification and Derivatization
The chemical modification and derivatization of N,N'-diphenyl-N,N'-dipropylhydrazine can be directed towards several key reactive sites within the molecule.
Modification of the Phenyl Rings: The phenyl groups are susceptible to electrophilic aromatic substitution reactions. Depending on the existing substituents, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce new functional groups. These modifications can be used to tune the electronic properties of the molecule or to introduce handles for further chemical transformations.
Functional Group Interconversion: Once functional groups are introduced onto the phenyl rings, they can be further modified. For example, a nitro group can be reduced to an amino group, which can then be diazotized or used to form amides or Schiff bases. A halogen can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Cleavage and Rearrangement Reactions: Under certain conditions, the N-N bond of hydrazine derivatives can be cleaved. While generally stable, this bond can be susceptible to reductive or oxidative cleavage. Additionally, rearrangements, such as the benzidine (B372746) rearrangement for 1,2-diarylhydrazines, can occur under acidic conditions, although the N,N'-dialkylation in the target molecule would likely inhibit this specific rearrangement.
The strategic derivatization of N,N'-diphenyl-N,N'-dipropylhydrazine allows for the creation of a library of compounds with tailored properties for specific applications. nih.gov
| Modification Strategy | Target Site | Example Reaction | Purpose |
| Electrophilic Aromatic Substitution | Phenyl Rings | Nitration (HNO₃/H₂SO₄) | Introduce functional groups |
| Functional Group Interconversion | Substituted Phenyl Rings | Reduction of -NO₂ to -NH₂ | Create new reactive sites |
| Cross-Coupling Reactions | Halogenated Phenyl Rings | Suzuki or Buchwald-Hartwig Coupling | Form new C-C or C-N bonds |
Applications in Advanced Chemical Synthesis and Functional Materials Science
Utilization as Key Chemical Intermediates in Complex Organic Synthesis
Substituted hydrazines are valuable intermediates in organic synthesis. They are precursors to a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and dyes. For instance, 1,2-disubstituted hydrazines can undergo condensation reactions with dicarbonyl compounds to form various nitrogen-containing rings. The phenyl and propyl groups in "Hydrazine, 1,2-diphenyl-1,2-dipropyl-" would offer specific steric and electronic properties to the resulting molecules, potentially influencing their biological activity or material properties.
Role in Catalysis and Organocatalysis
Hydrazine (B178648) derivatives have been explored as ligands in transition metal catalysis and as organocatalysts themselves. The nitrogen atoms in the hydrazine moiety can coordinate with metal centers, and the substituents on the nitrogen atoms can be tailored to modulate the catalyst's reactivity and selectivity. While no specific catalytic applications of "Hydrazine, 1,2-diphenyl-1,2-dipropyl-" have been reported, related chiral hydrazines have been used in asymmetric catalysis to produce enantiomerically enriched products.
Development of Novel Synthetic Methodologies Based on Hydrazine Chemistry
The rich reactivity of the hydrazine functional group continues to inspire the development of new synthetic methods. These include novel cyclization strategies, C-N bond-forming reactions, and rearrangements. Research in this area often focuses on expanding the scope of hydrazine-based transformations to access new chemical space. The development of synthetic routes to asymmetrically substituted hydrazines like "Hydrazine, 1,2-diphenyl-1,2-dipropyl-" would be a prerequisite for exploring its unique reactivity.
Integration into Functional Materials and Optoelectronic Systems
Organic molecules with specific electronic properties are crucial for the development of functional materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of hydrazine moieties into conjugated polymer backbones or as functional groups in small molecules can influence their charge transport properties, photophysical characteristics, and morphology. The phenyl groups in "Hydrazine, 1,2-diphenyl-1,2-dipropyl-" suggest potential for π-stacking interactions, which are important for charge transport in organic materials.
Design of Molecular Probes for Investigating Molecular Recognition Processes
Molecular probes are essential tools for studying biological processes and molecular recognition events. Hydrazine derivatives can be incorporated into fluorescent probes or other sensor molecules. The reactivity of the hydrazine moiety can be exploited for the selective detection of specific analytes. The design of a molecular probe based on "Hydrazine, 1,2-diphenyl-1,2-dipropyl-" would depend on identifying a specific molecular recognition event where its unique structural features could be advantageous.
Q & A
Basic Research Questions
What spectroscopic methods are recommended for characterizing the electronic structure of 1,2-diphenyl-1,2-dipropylhydrazine?
Methodological Answer:
Electronic absorption and resonance Raman spectroscopy are critical for probing ground- and excited-state charge distributions. In the radical cation form, vibronic coupling in absorption bands can be analyzed using time-dependent theory, while resonance Raman spectra quantify excited-state distortions (e.g., phenyl-hydrazine charge-transfer interactions) . Key steps:
- Record absorption spectra to identify charge-transfer bands.
- Use resonance Raman to measure vibrational modes (e.g., phenyl ring distortions).
- Apply the neighboring orbital model to interpret coupling mechanisms.
How should systematic reviews evaluate toxicological data for this compound?
Methodological Answer:
Follow the ATSDR’s modified OHAT framework for systematic reviews, which includes eight steps:
Problem formulation (define exposure routes and outcomes).
Literature search/screening (prioritize human and animal studies).
Data extraction (e.g., dose-response relationships).
Identify health outcomes (e.g., hepatic, renal effects).
Risk-of-bias assessment (Table C-4: randomization, blinding, confounding variables) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
